molecular formula C23H29N3O3 B11119368 1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11119368
M. Wt: 395.5 g/mol
InChI Key: JQYXVHBNGZRTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole core, a methoxyphenoxy group, and a morpholinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzodiazole intermediate with a methoxyphenol derivative, typically under nucleophilic substitution conditions.

    Introduction of the Morpholinylmethyl Group: This step involves the reaction of the intermediate with morpholine and a suitable alkylating agent, such as a halomethyl compound, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated derivatives.

Scientific Research Applications

1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-[4-(2-METHOXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    1-[4-(2-HYDROXYPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Differing by the presence of a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    1-[4-(2-CHLOROPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE: Differing by the presence of a chlorine atom, which may influence its chemical properties and applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-[[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O3/c1-27-21-10-4-5-11-22(21)29-15-7-6-12-26-20-9-3-2-8-19(20)24-23(26)18-25-13-16-28-17-14-25/h2-5,8-11H,6-7,12-18H2,1H3

InChI Key

JQYXVHBNGZRTRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.